methyl N-(chloromethyl)-N-methylcarbamate
Overview
Description
Methyl N-(chloromethyl)-N-methylcarbamate is an organic compound that belongs to the class of carbamates It is characterized by the presence of a carbamate group (–NHCOO–) attached to a methyl group and a chloromethyl group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of methyl N-(chloromethyl)-N-methylcarbamate typically involves the reaction of methyl isocyanate with chloromethylamine. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction can be represented as follows:
CH3NCO+CH2ClNH2→CH3N(CH2Cl)COOCH3
Industrial Production Methods: In industrial settings, the production of this compound may involve the use of catalysts to enhance the reaction rate and yield. Common catalysts include Lewis acids such as zinc chloride or aluminum chloride. The reaction is typically conducted in a solvent such as dichloromethane at low temperatures to control the exothermic nature of the reaction.
Types of Reactions:
Substitution Reactions: this compound can undergo nucleophilic substitution reactions where the chloromethyl group is replaced by other nucleophiles. For example, reaction with sodium methoxide can yield the corresponding methoxy derivative.
Hydrolysis: The compound can be hydrolyzed under acidic or basic conditions to yield methyl N-methylcarbamate and hydrochloric acid.
Oxidation: Oxidative reactions can convert the chloromethyl group to a hydroxymethyl group.
Common Reagents and Conditions:
Nucleophilic Substitution: Sodium methoxide in methanol.
Hydrolysis: Dilute hydrochloric acid or sodium hydroxide.
Oxidation: Potassium permanganate or hydrogen peroxide.
Major Products Formed:
Substitution: Methyl N-(methoxymethyl)-N-methylcarbamate.
Hydrolysis: Methyl N-methylcarbamate and hydrochloric acid.
Oxidation: Methyl N-(hydroxymethyl)-N-methylcarbamate.
Scientific Research Applications
Methyl N-(chloromethyl)-N-methylcarbamate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential effects on biological systems, including its role as an enzyme inhibitor.
Medicine: Investigated for its potential use in the development of pharmaceuticals, particularly as a precursor for drugs with carbamate functionalities.
Industry: Utilized in the production of pesticides and herbicides due to its ability to inhibit acetylcholinesterase, an enzyme critical for nerve function in insects.
Mechanism of Action
The primary mechanism of action of methyl N-(chloromethyl)-N-methylcarbamate involves the inhibition of acetylcholinesterase. This enzyme is responsible for breaking down acetylcholine, a neurotransmitter, in the synaptic cleft. By inhibiting acetylcholinesterase, the compound increases the levels of acetylcholine, leading to prolonged nerve impulses. This mechanism is particularly effective in pest control, as it disrupts the nervous system of insects.
Comparison with Similar Compounds
Methyl N-methylcarbamate: Lacks the chloromethyl group, making it less reactive in substitution reactions.
Ethyl N-(chloromethyl)-N-methylcarbamate: Similar structure but with an ethyl group instead of a methyl group, which can affect its reactivity and solubility.
Methyl N-(bromomethyl)-N-methylcarbamate: Contains a bromomethyl group instead of a chloromethyl group, leading to different reactivity patterns.
Uniqueness: Methyl N-(chloromethyl)-N-methylcarbamate is unique due to the presence of the chloromethyl group, which makes it highly reactive in nucleophilic substitution reactions. This reactivity is leveraged in various synthetic applications, making it a valuable intermediate in organic synthesis.
Properties
IUPAC Name |
methyl N-(chloromethyl)-N-methylcarbamate | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H8ClNO2/c1-6(3-5)4(7)8-2/h3H2,1-2H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VIAYKPRGTANQHW-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(CCl)C(=O)OC | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H8ClNO2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10505016 | |
Record name | Methyl (chloromethyl)methylcarbamate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10505016 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
137.56 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
6807-44-9 | |
Record name | Methyl (chloromethyl)methylcarbamate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10505016 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | methyl N-(chloromethyl)-N-methylcarbamate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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